Hydroxy-PEG3-methyl ester
CAS No.: 2086688-97-1
Cat. No.: VC0530200
Molecular Formula: C10H20O6
Molecular Weight: 236.26
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2086688-97-1 |
---|---|
Molecular Formula | C10H20O6 |
Molecular Weight | 236.26 |
IUPAC Name | methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 |
Standard InChI Key | HORYNDZAHAHQHQ-UHFFFAOYSA-N |
SMILES | COC(=O)CCOCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Hydroxy-PEG3-methyl ester is identified by its chemical and physical properties that make it suitable for pharmaceutical applications. The compound has a defined molecular structure with specific functional groups that enable its role in various chemical conjugations and pharmaceutical formulations.
Chemical Identification
The chemical identification parameters of Hydroxy-PEG3-methyl ester provide essential information for researchers working with this compound. These parameters include registry numbers, systematic nomenclature, and structural formulations as detailed below.
Table 1: Chemical Identification Parameters of Hydroxy-PEG3-methyl ester
Parameter | Value |
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CAS Number | 2086688-97-1 |
IUPAC Name | methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate |
Molecular Formula | C₁₀H₂₀O₆ |
Molecular Weight | 236.26 g/mol |
The compound is formally known by its IUPAC name methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate, which describes its chemical structure consisting of a methyl ester group connected to a chain of three ethylene glycol units with a terminal hydroxyl group. This structure gives the compound its characteristic name, with "PEG3" indicating the presence of three ethylene glycol units in the molecular backbone.
Structural Features
The structural features of Hydroxy-PEG3-methyl ester are central to its function in pharmaceutical applications. The compound contains two key functional groups: a terminal hydroxyl group that provides a site for further conjugation and a methyl ester group that offers reactivity for various chemical modifications. Between these two functional groups lies a PEG chain consisting of three ethylene glycol units, which contributes to the compound's water solubility and flexibility.
This structure is particularly advantageous for PROTAC development, as it provides sufficient length and flexibility to allow the two connected ligands to adopt optimal conformations for protein binding while maintaining adequate solubility in physiological environments .
Pharmaceutical Applications
Hydroxy-PEG3-methyl ester has found significant applications in pharmaceutical research, particularly in the emerging field of targeted protein degradation. Its unique properties make it an ideal component in the development of novel therapeutic approaches.
Role in PROTAC Development
PROTACs (Proteolysis Targeting Chimeras) represent an innovative approach to drug development that focuses on protein degradation rather than inhibition. These bifunctional molecules consist of two ligands connected by a linker: one ligand binds to the target protein while the other recruits an E3 ubiquitin ligase . Hydroxy-PEG3-methyl ester serves as this crucial linker, providing the necessary spatial separation between the two binding moieties while maintaining appropriate physicochemical properties.
The effectiveness of PROTACs heavily depends on the linker's properties, including length, flexibility, and hydrophilicity. Hydroxy-PEG3-methyl ester offers optimal characteristics in these aspects, allowing the PROTAC to form a ternary complex with both the target protein and the E3 ligase simultaneously . This facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome system.
Mechanism in the Ubiquitin-Proteasome System
PROTACs utilizing Hydroxy-PEG3-methyl ester as a linker exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This mechanism involves several steps: first, the PROTAC binds to both the target protein and an E3 ubiquitin ligase, bringing them into proximity. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein. Once the target protein is polyubiquitinated, it is recognized by the 26S proteasome and subsequently degraded.
This approach offers several advantages over traditional inhibitor-based therapies, including the potential for greater selectivity, the ability to target "undruggable" proteins, and the possibility of achieving therapeutic effects at lower concentrations due to the catalytic nature of the degradation process .
Biomedical Applications
Beyond its role in PROTAC development, Hydroxy-PEG3-methyl ester has broader applications in biomedical research and drug delivery systems due to its favorable physicochemical properties.
Solubility Enhancement
One of the primary challenges in drug development is the poor aqueous solubility of many therapeutic compounds. Hydroxy-PEG3-methyl ester, with its hydrophilic PEG backbone, can significantly enhance the solubility of hydrophobic compounds in aqueous media. This property is particularly valuable for improving the bioavailability of poorly water-soluble drugs, which constitute a substantial portion of therapeutic candidates.
The incorporation of Hydroxy-PEG3-methyl ester into drug molecules can create amphiphilic structures that facilitate dissolution in physiological environments while preserving the pharmacological activity of the drug moiety. This solubility enhancement strategy has been explored in various drug delivery applications, leading to improved pharmacokinetic profiles and therapeutic outcomes.
Drug Delivery Systems
The versatile functional groups of Hydroxy-PEG3-methyl ester enable its incorporation into various drug delivery systems. The terminal hydroxyl group can be conjugated with drug molecules or targeting ligands, while the methyl ester provides a site for controlled release mechanisms or further modifications.
In drug delivery applications, Hydroxy-PEG3-methyl ester contributes to several beneficial properties: it increases the circulation time of therapeutic agents by reducing renal clearance and immunogenicity; it enhances penetration across biological barriers due to its balanced hydrophilicity; and it improves the stability of conjugated drugs in physiological environments.
Laboratory Considerations
Working with Hydroxy-PEG3-methyl ester in laboratory settings requires understanding its solubility characteristics and stability conditions to ensure optimal results in research applications.
Solubility Profile
The solubility profile of Hydroxy-PEG3-methyl ester is an important consideration for researchers designing experiments or formulations involving this compound.
Table 2: Solubility Profile of Hydroxy-PEG3-methyl ester
Solvent | Solubility |
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DMSO | Soluble |
Water | Soluble |
Ethanol | Soluble |
DMF | Soluble |
Tween 80 + Saline (for in vivo formulations) | Enhanced solubility and stability |
This favorable solubility profile makes Hydroxy-PEG3-methyl ester versatile for various experimental setups and formulation strategies. For in vivo applications, the compound can be formulated with Tween 80 and saline to further enhance solubility and stability, facilitating more effective delivery to target tissues.
Research Findings and Future Directions
Current research on Hydroxy-PEG3-methyl ester focuses on expanding its applications and optimizing its properties for specific therapeutic purposes. These investigations provide valuable insights into the compound's potential in addressing unmet medical needs.
Current Research Focus
Research on Hydroxy-PEG3-methyl ester primarily centers on its role in PROTAC development and its ability to enhance the solubility of therapeutic compounds in aqueous environments. Studies have explored various aspects of its function, including optimal linker length for specific target-E3 ligase pairs, the impact of PEG-based linkers on cellular uptake and distribution, and structure-activity relationships in PROTAC design.
Researchers have also investigated the versatility of Hydroxy-PEG3-methyl ester's functional groups for further derivatization, enabling the creation of customized linkers with specific properties tailored to particular therapeutic applications. This adaptability makes the compound a valuable tool in pharmaceutical and biomedical research, offering potential solutions to challenges in drug delivery and targeted therapy.
Future Applications
The emerging applications of Hydroxy-PEG3-methyl ester extend beyond current uses in PROTAC development and solubility enhancement. Potential future directions include:
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Development of stimuli-responsive linkers for controlled release of therapeutic agents
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Design of tissue-specific PROTACs utilizing modified PEG linkers with targeting moieties
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Integration into advanced drug delivery systems such as nanoparticles and liposomes
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Application in combination therapies where multiple therapeutic mechanisms are desired
These potential applications highlight the compound's versatility and the continued interest in exploring its capabilities in pharmaceutical and biomedical research .
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